molecular formula C18H17NOS B1206574 9b-(3,5-Dimethylphenyl)-2,3-dihydrothiazolo[2,3-a]isoindol-5-one

9b-(3,5-Dimethylphenyl)-2,3-dihydrothiazolo[2,3-a]isoindol-5-one

Cat. No. B1206574
M. Wt: 295.4 g/mol
InChI Key: RJMFXJIFMYWTIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05397794

Procedure details

10 mmol 2-(3,5-dimethylbenzoyl)-benzoic acid were dissolved in 100 ml of xylene and, after addition of 20 mmol cysteamine, as well as a catalytic amount of p-toluenesulphonic acid, heated for 2 h under reflux on a water separator. The solvent was then removed in a vacuum and the residue recrystallised from ethanol. Yield 53%, m.p. 163° C.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH:16]=[C:17]([CH3:19])[CH:18]=1)[C:5]([C:7]1[CH:15]=[CH:14][CH:13]=[CH:12][C:8]=1[C:9]([OH:11])=O)=O.[NH2:20][CH2:21][CH2:22][SH:23].C1(C)C=CC(S(O)(=O)=O)=CC=1.O>C1(C)C(C)=CC=CC=1>[CH3:19][C:17]1[CH:16]=[C:4]([C:5]23[S:23][CH2:22][CH2:21][N:20]2[C:9](=[O:11])[C:8]2[C:7]3=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH:3]=[C:2]([CH3:1])[CH:18]=1

Inputs

Step One
Name
Quantity
10 mmol
Type
reactant
Smiles
CC=1C=C(C(=O)C2=C(C(=O)O)C=CC=C2)C=C(C1)C
Name
Quantity
100 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
Quantity
20 mmol
Type
reactant
Smiles
NCCS
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was then removed in a vacuum
CUSTOM
Type
CUSTOM
Details
the residue recrystallised from ethanol

Outcomes

Product
Name
Type
Smiles
CC=1C=C(C=C(C1)C)C12N(C(C3=CC=CC=C13)=O)CCS2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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